Valrubicin (N-trifluoroacetyladriamycin-14-valerate) is a chemotherapy drug commonly marketed under the trade name VALSTAR. It is a semisynthetic analog of the [doxorubicin], which is an anthracycline drug. Used in the treatment of the bladder cancer, valrubicin is administered by direct infusion into the bladder.
Valrubicin is a semisynthetic derivative of the antineoplastic anthracycline antibiotic doxorubicin. With a mechanism of action that appears to differ from doxorubicin, valrubicin is converted intracytoplasmically into N-trifluoroacetyladriamycin, which interacts with topoisomerase II, stabilizing the complex between the enzyme and DNA; consequently, DNA replication and repair and RNA and protein synthesis are inhibited and the cell cycle is arrested in the G2 phase. In addition, this agent accumulates in the cell cytoplasm where it inhibits protein kinase C (PKC). Valrubicin is less cardiotoxic than doxorubicin when administered systemically; applied topically, this agent shows excellent tissue penetration. Structurally, the trifluoro-acetyl moiety on the amino group of the glycoside and the valerate moiety appear to result in a lipophilicity that is greater than of doxorubicin, resulting in increased intracytoplasmic concentrations.
Valrubicin
CAS No.: 56124-62-0
Cat. No.: VC0548503
Molecular Formula: C34H36F3NO13
Molecular Weight: 723.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56124-62-0 |
|---|---|
| Molecular Formula | C34H36F3NO13 |
| Molecular Weight | 723.6 g/mol |
| IUPAC Name | [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate |
| Standard InChI | InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22-,27+,33-/m0/s1 |
| Standard InChI Key | ZOCKGBMQLCSHFP-KQRAQHLDSA-N |
| Isomeric SMILES | CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O |
| SMILES | CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
| Canonical SMILES | CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
| Appearance | Red solid powder |
| Colorform | Orange or orange-red powder |
| Melting Point | 116-117 °C 135-136 °C |
Introduction
Chemical Structure and Physicochemical Properties
Valrubicin’s chemical structure (Figure 1) comprises a tetracyclic anthraquinone core modified with a trifluoroacetyl group and a valerate side chain, enhancing its lipophilicity compared to parent compounds like doxorubicin . The valerate moiety facilitates membrane penetration, while the trifluoroacetyl group stabilizes the molecule against enzymatic degradation .
Table 1: Key Physicochemical Properties of Valrubicin
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 723.64 g/mol |
| Melting Point | 116–117°C |
| Boiling Point | 135–136°C |
| Solubility | Soluble in ethanol, methanol, acetone; insoluble in water |
| Lipophilicity (LogP) | 3.2 (estimated) |
| Stability | Degrades under light or acidic conditions |
The compound’s insolubility in water necessitates formulation in a non-aqueous vehicle (50% polyoxyl castor oil/50% dehydrated alcohol) for intravesical administration . Its degradation products, including N-trifluoroacetyladriamycin and N-trifluoroacetyladriamycinol, retain partial cytotoxic activity .
Mechanism of Action
Valrubicin exerts cytotoxicity through dual mechanisms: DNA intercalation and protein kinase C (PKC) activation.
DNA-Topoisomerase II Interaction
As an anthracycline, valrubicin intercalates DNA, inducing structural distortions that inhibit topoisomerase II-mediated DNA repair. This interference leads to double-strand breaks, G2/M cell cycle arrest, and apoptosis . Unlike doxorubicin, valrubicin’s weak DNA binding suggests metabolites mediate its topoisomerase II inhibition .
PKCα Activation in Non-Nuclear Pathways
In keratinocytes, valrubicin activates PKCα via structural mimicry of diacylglycerol (DAG), a natural PKC ligand . This cytoplasmic activity underlies its efficacy in hyperproliferative skin disorders, where it reduces cell proliferation and induces apoptosis independently of nuclear DNA damage .
Immunoliposome-Mediated Delivery
Recent advances encapsulate valrubicin into antibody-conjugated liposomes (Val-ILs) targeting hematological malignancies. For example, CD19-directed Val-ILs eliminated 95% of B-cell acute lymphoblastic leukemia (B-ALL) cells in vivo at 1/10th the standard dose, minimizing off-target toxicity .
Pharmacokinetics and Metabolism
Absorption and Distribution
After intravesical instillation, systemic absorption is minimal (<2% of 800 mg dose), with peak plasma concentrations (<5 ng/mL) occurring within 1–2 hours . Over 99% of circulating valrubicin binds to plasma proteins, primarily albumin .
Metabolism and Excretion
Hepatic esterases hydrolyze valrubicin into N-trifluoroacetyladriamycin (active) and N-trifluoroacetyladriamycinol (inactive). Over 90% of the dose is excreted in urine within 24 hours, with <1% as parent compound .
Table 2: Pharmacokinetic Parameters of Intravesical Valrubicin
| Parameter | Value |
|---|---|
| Bioavailability | <2% (systemic) |
| Protein Binding | >99% |
| Half-Life (Elimination) | 20–30 hours |
| Urinary Excretion (24h) | 90–95% |
Clinical Applications and Efficacy
BCG-Refractory Bladder Cancer
In a pivotal trial of 90 BCG-refractory CIS patients, six weekly intravesical instillations of 800 mg valrubicin yielded a 21% complete response rate (19/90), with seven patients remaining disease-free at 30 months . Median time to recurrence was 〉18 months, and only 15% of cystectomy patients had ≥pT3 disease, suggesting delayed progression .
Emerging Roles in Dermatology and Hematology
-
Psoriasis: Topical valrubicin reduced epidermal thickness by 40% in murine models via PKCα-mediated keratinocyte apoptosis .
-
Leukemia: CD33-targeted Val-ILs achieved 4-log reduction in AML blast counts without cardiotoxicity .
| Event | Incidence |
|---|---|
| Dysuria | 76% |
| Urinary Frequency | 61% |
| Hematuria | 34% |
| Abdominal Pain | 19% |
Future Directions and Research
Targeted Delivery Systems
Val-ILs conjugated with CD11b or CD223 antibodies reduced myeloid-derived suppressor cells (MDSCs) in lymphoma models, enhancing antitumor immunity .
Combination Therapies
Ongoing trials evaluate valrubicin with immune checkpoint inhibitors (e.g., pembrolizumab) to augment response rates in BCG-refractory disease .
Reformulation for Topical Use
Nanoemulsion-based valrubicin gels show 90% in vitro penetration into psoriatic plaques, pending Phase I trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume